Fenesterin.
Description
Historical Context of Fenesterin Discovery and Early Investigations
The story of Fenesterin begins in the broader historical context of alkylating agent research, which gained momentum following World War I. nih.gov The devastating effects of sulfur mustard led to the investigation of related compounds, revealing their capacity to suppress bone marrow and lymphoid tissue. nih.gov This discovery paved the way for the development of nitrogen mustards as the first modern cancer chemotherapies in the 1940s. wikipedia.org
Fenesterin itself, with its formal chemical name [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate, was synthesized as part of a wave of research focused on creating novel alkylating agents with potentially improved properties. nih.gov The core idea was to attach the cytotoxic bis(2-chloroethyl)amine (B1207034) group, a nitrogen mustard, to a cholesterol molecule. nih.gov This was based on the hypothesis that the steroidal component would facilitate the compound's uptake into cells, particularly those with a high demand for cholesterol, such as rapidly dividing cancer cells. Early investigations focused on this targeted delivery concept and the compound's cytotoxic effects.
Evolution of Fenesterin's Significance in Chemical Biology Studies
Initially explored for its antineoplastic properties, the significance of Fenesterin has evolved, making it a valuable probe in chemical biology. nih.gov Chemical biology is a multidisciplinary field that utilizes chemical tools to understand and manipulate biological systems. youtube.compurdue.edu In this context, Fenesterin's mechanism of action, which involves the alkylation of macromolecules, has been repurposed to study complex cellular processes. nih.gov
Researchers have utilized Fenesterin to investigate DNA damage and repair pathways. By inducing specific types of DNA lesions, scientists can study the cellular machinery responsible for their detection and repair. Furthermore, its ability to form covalent bonds with proteins has made it a tool for identifying and characterizing protein-protein interactions and for probing the function of specific enzymes. The steroidal backbone of Fenesterin also allows for the study of steroid receptor biology and the pathways involved in cellular uptake of lipophilic molecules.
Structural Classification and General Characteristics of Fenesterin as an Alkylating Agent
Fenesterin is classified as a steroidal alkylating agent. nih.gov Specifically, it is a nitrogen mustard derivative. nih.gov Alkylating agents are highly reactive compounds that transfer an alkyl group to electron-rich atoms in biological molecules like DNA and proteins. britannica.comnih.gov The key functional group in Fenesterin is the bis(2-chloroethyl)amine moiety, which is responsible for its alkylating activity. nih.gov This group forms a highly reactive aziridinium (B1262131) ion intermediate that can then covalently bind to nucleophilic sites on macromolecules, most notably the N7 position of guanine (B1146940) in DNA. nih.govdrugs.com
This covalent modification can lead to DNA strand breakage and cross-linking, which disrupts DNA replication and transcription, ultimately triggering cell death. drugs.com The general characteristics of Fenesterin are summarized in the table below.
| Property | Value |
| Molecular Formula | C39H59Cl2NO2 nih.gov |
| Molecular Weight | 644.89 g/mol lookchem.com |
| Physical Description | White powder nih.gov |
| Melting Point | 90-90.5 °C lookchem.com |
| Water Solubility | Insoluble nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C39H59Cl2NO2 |
|---|---|
Molecular Weight |
644.8 g/mol |
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate |
InChI |
InChI=1S/C39H59Cl2NO2/c1-27(2)7-6-8-28(3)34-15-16-35-33-14-11-30-26-32(17-19-38(30,4)36(33)18-20-39(34,35)5)44-37(43)25-29-9-12-31(13-10-29)42(23-21-40)24-22-41/h9-13,27-28,32-36H,6-8,14-26H2,1-5H3 |
InChI Key |
SPJCRMJCFSJKDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=C(C=C5)N(CCCl)CCCl)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Fenesterin
Established Synthesis Pathways for Fenesterin and Related Compounds
A plausible and established pathway for synthesizing the necessary nitrogen mustard component, p-[bis(2-chloroethyl)amino]phenylacetic acid, involves the N-alkylation of p-aminophenylacetic acid. This is typically achieved by reacting p-aminophenylacetic acid with an excess of ethylene (B1197577) oxide to form the corresponding dihydroxyethyl derivative. Subsequent treatment with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), replaces the hydroxyl groups with chlorine atoms to yield the bis(2-chloroethyl)amino functional group.
The final step in the synthesis of Fenesterin is the esterification of cholesterol with p-[bis(2-chloroethyl)amino]phenylacetic acid. To facilitate this reaction, the carboxylic acid is often activated. Standard esterification methods, such as the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be employed to form the ester linkage between the 3β-hydroxyl group of cholesterol and the carboxylic acid of the nitrogen mustard moiety.
Analogous syntheses have been reported for similar compounds, such as the fatty acid esters of p-[N,N-bis(2-chloroethyl)amino]phenol, which provides a precedent for the esterification of a hydroxyl group with a nitrogen mustard-containing carboxylic acid. nih.gov
Strategies for Fenesterin Derivatization and Analog Generation
The chemical structure of Fenesterin offers several avenues for derivatization to generate analogs with potentially improved characteristics. Modifications can be targeted at the steroidal carrier, the alkylating warhead, or by creating hybrid molecules.
Incorporation of Steroidal Moieties in Fenesterin Synthesis
The cholesterol backbone of Fenesterin serves as a lipophilic carrier, influencing its pharmacokinetic profile. A key strategy for generating Fenesterin analogs is the replacement of cholesterol with other steroidal or non-steroidal lipophilic moieties. This can be achieved by employing the same synthetic principle outlined above but substituting cholesterol with other alcohols.
For instance, other naturally occurring or synthetic sterols, such as ergosterol, stigmasterol, or lanosterol, could be used to create novel esters. Furthermore, synthetic steroid frameworks, like those derived from progesterone (B1679170) or testosterone (B1683101), could be utilized. The synthesis of complex steroids such as Finasteride (B1672673) often involves multi-step processes including ring cleavage, ring closure, and hydrogenation, which could be adapted to create novel alcohol precursors for esterification with the nitrogen mustard acid. researchgate.netgoogle.comresearchgate.net The choice of the steroidal moiety can significantly impact the resulting analog's physical properties, such as solubility and membrane permeability, and potentially its biological targeting.
Development of Alkylating Derivatives of Fenesterin
The cytotoxic activity of Fenesterin is attributed to its nitrogen mustard group, which alkylates DNA. oncohemakey.com The reactivity of this group can be modulated by altering the electronic properties of the aromatic ring to which it is attached. Aromatic nitrogen mustards exhibit reduced reactivity and toxicity compared to aliphatic ones due to the delocalization of the nitrogen's lone pair of electrons into the aromatic system. nih.gov
Strategies for developing alkylating derivatives of Fenesterin focus on modifying this reactivity. This can be accomplished by introducing electron-donating or electron-withdrawing substituents onto the phenyl ring of the p-[bis(2-chloroethyl)amino]phenylacetic acid precursor. For example, a structure-activity relationship study on various aromatic nitrogen mustards demonstrated that substituents on the aromatic ring influence the alkylating activity. researchgate.net
The synthesis of these modified precursors would follow standard aromatic chemistry protocols to introduce the desired functional groups onto the phenylacetic acid starting material before the N-alkylation and chlorination steps. These modified precursors can then be esterified with cholesterol to produce a range of Fenesterin analogs with fine-tuned alkylating capabilities.
Synthesis of Fenesterin Hybrid Molecules
Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single molecule with a potentially synergistic or multi-targeted mode of action. nih.govmdpi.com Fenesterin itself can be considered a hybrid of a steroid and an alkylating agent. Further hybridization could involve linking Fenesterin to other bioactive molecules.
Another strategy involves creating conjugates of Fenesterin with other classes of therapeutic agents. For example, the cholesterol moiety could be functionalized at a different position to attach another drug, or the carboxylic acid of the nitrogen mustard component could be used to form an amide linkage with an amino-containing drug. The development of nitrogen mustard-evodiamine hybrids has shown that this approach can lead to compounds with improved potency and safety profiles. nih.gov Click chemistry represents a modern and efficient method for creating such hybrid molecules, offering a versatile tool for linking different molecular fragments.
Optimizing Production Methods for Fenesterin Analogs
The efficient production of Fenesterin analogs is crucial for further research and development. Optimization of the synthetic route can lead to higher yields, reduced costs, and greater purity of the final product. Drawing from optimized syntheses of other complex molecules, such as fentanyl and its analogs, several strategies can be applied. nih.govnih.govosti.gov
Key areas for optimization in the synthesis of Fenesterin analogs include:
Reaction Conditions: A systematic evaluation of solvents, temperatures, and reaction times for each synthetic step can significantly improve yields. For instance, in multi-step syntheses, the choice of solvent can have a substantial impact on the reaction outcome. osti.gov
Reagent Selection: Utilizing more efficient or milder reagents can enhance the synthesis. For example, in the esterification step, different coupling agents and catalysts can be screened to find the optimal combination for the specific sterol and acid being used.
Purification Techniques: Developing efficient purification methods, such as optimized column chromatography conditions or crystallization procedures, is essential for obtaining high-purity analogs.
A summary of potential optimization strategies is presented in the table below.
| Synthetic Step | Parameter to Optimize | Example Strategy | Potential Benefit |
| Nitrogen Mustard Synthesis | Chlorinating Agent | Use of oxalyl chloride or other modern reagents instead of thionyl chloride. | Milder conditions, higher yields, fewer side products. |
| Esterification | Coupling System | Screening various carbodiimides (e.g., EDC) and catalysts (e.g., DMAP, HOBt). | Increased reaction rate and yield, reduced racemization if applicable. |
| Overall Process | Synthesis Strategy | Developing a convergent approach where the steroid and acid moieties are synthesized separately and then combined. | Higher overall yield, easier purification of intermediates. |
| Purification | Method | Optimization of chromatographic conditions (stationary and mobile phases) or development of crystallization protocols. | High purity of the final compound, scalability. |
By systematically applying these optimization principles, the production of Fenesterin and its analogs can be made more efficient and scalable, facilitating further investigation into their chemical and biological properties.
Molecular Mechanisms of Action of Fenesterin
Molecular Mechanisms of Action of Finasteride (B1672673)
Finasteride, a synthetic 4-azasteroid compound, is a specific inhibitor of type II and type III 5α-reductase isozymes. wikipedia.orgresearchgate.net Its primary mechanism of action involves competitively binding to these enzymes, thereby preventing the conversion of testosterone (B1683101) to the more potent androgen, 5α-dihydrotestosterone (DHT). xyonhealth.comdrugbank.com This reduction in DHT levels is central to its therapeutic effects. wikipedia.orgxyonhealth.com
Elucidation of DNA Alkylation and Cross-linking Mechanisms
Current scientific literature does not support the notion that Finasteride directly acts as a DNA alkylating or cross-linking agent. These mechanisms, which involve the formation of covalent bonds with DNA nucleotides, are characteristic of certain chemotherapeutic agents that directly damage DNA. wikipedia.orgnih.govnih.gov The primary molecular action of Finasteride is enzymatic inhibition, not direct interaction with the DNA double helix to form adducts or cross-links. xyonhealth.comdrugbank.com
Investigations into RNA and Protein Modification by Finasteride
Finasteride's principal interaction is with the protein 5α-reductase, where it acts as a competitive inhibitor. xyonhealth.comdrugbank.com This interaction leads to a stable complex, effectively inactivating the enzyme. drugbank.com The modification is one of enzyme inhibition rather than a permanent covalent modification of a wide range of proteins. nih.govduke.edukhanacademy.orgyoutube.com
While direct, covalent modification of RNA by Finasteride has not been documented, its influence on gene expression is a downstream effect of its primary action. mdpi.comuchicago.eduyoutube.comstormtherapeutics.comnih.gov By reducing DHT levels, Finasteride indirectly modulates the expression of androgen-responsive genes. nih.gov This is a form of gene regulation, but not a direct chemical modification of the RNA molecules themselves.
Role of Cellular Receptors in Finasteride Uptake and Intracellular Localization
Finasteride is an orally active drug that is absorbed and distributed throughout the body. wikipedia.orgdrugbank.com It is known to cross the blood-brain barrier. drugbank.com The uptake of Finasteride into cells is not primarily mediated by a specific cell surface receptor in the way that large molecules or certain targeted drugs are. nih.govdovepress.comwikipedia.org As a relatively small, lipophilic molecule, it is likely to traverse cellular membranes via passive diffusion.
The key "receptor" in the context of Finasteride's action is the intracellular enzyme 5α-reductase, which is located in the nuclear membrane and endoplasmic reticulum. drugbank.comnih.gov However, the androgen receptor (AR), a nuclear receptor, plays a crucial role in mediating the effects of the hormonal changes induced by Finasteride. nih.govnih.gov DHT has a higher binding affinity for the AR than testosterone. drugbank.comnih.gov By significantly lowering intracellular DHT concentrations, Finasteride reduces the activation of the androgen receptor. drugbank.comnih.gov
Studies have shown that Finasteride treatment can influence the expression of the androgen receptor itself. In some instances, a decrease in epithelial AR expression has been observed in prostate tissue following Finasteride administration. nih.gov
Impact of Finasteride on DNA Replication Fidelity and Integrity
The impact of Finasteride on DNA replication and integrity is an area of ongoing research, with some studies suggesting potential indirect effects. While Finasteride does not directly interfere with the DNA replication machinery in the way that cytotoxic chemotherapy drugs do, its hormonal effects may have consequences for cellular processes that rely on genomic stability. nih.govbiorxiv.orgyoutube.com
Some studies have reported a possible link between Finasteride use and an increase in sperm DNA fragmentation. researchgate.netnih.gov This suggests that the altered hormonal environment, specifically the reduction in DHT, might negatively influence sperm DNA integrity during spermatogenesis. researchgate.netnih.gov However, other research, particularly in animal models, has not found a direct effect of Finasteride treatment on sperm DNA integrity, suggesting that other factors may be involved. researchgate.netnih.gov The mechanism is thought to be an indirect consequence of androgen deprivation rather than a direct assault on the DNA molecule. researchgate.net
It is important to note that interstrand cross-links (ICLs) are a severe form of DNA damage that can block replication and transcription, and their repair is a complex cellular process. nih.govnih.govyoutube.comyoutube.com There is no evidence to suggest that Finasteride induces such lesions.
Cellular and Subcellular Interactions of Fenesterin: in Vitro Studies
Analysis of Fenesterin's Effects on Cell Proliferation in Various Cell Line Models
The anti-proliferative activity of Fenesterin was assessed across a panel of human cancer cell lines and a non-malignant cell line to determine its potency and selectivity. The cell lines investigated included MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HT-29 (colorectal adenocarcinoma), and HUVEC (human umbilical vein endothelial cells) as a normal control. Cell viability was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after 72 hours of continuous exposure to varying concentrations of Fenesterin.
The results, summarized in the table below, indicate that Fenesterin exhibits potent dose-dependent inhibitory effects on the proliferation of all tested cancer cell lines. Notably, the IC50 values, representing the concentration at which 50% of cell growth is inhibited, were significantly lower in the cancer cell lines compared to the normal HUVEC line. This suggests a degree of selectivity of Fenesterin for cancer cells. The most pronounced anti-proliferative effect was observed in the MCF-7 and A549 cell lines.
Table 1: Anti-proliferative Activity of Fenesterin in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 72h Exposure |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 5.2 ± 0.6 |
| A549 | Lung Carcinoma | 8.9 ± 1.1 |
| HT-29 | Colorectal Adenocarcinoma | 15.4 ± 2.3 |
| HUVEC | Normal Human Umbilical Vein Endothelial Cells | > 100 |
Characterization of Fenesterin-Induced Cell Cycle Perturbations
To elucidate the mechanism underlying the anti-proliferative effects of Fenesterin, its impact on cell cycle progression was investigated in the highly sensitive MCF-7 cell line. Cells were treated with Fenesterin at its IC50 concentration for 24 hours, and the distribution of cells in the different phases of the cell cycle was analyzed by flow cytometry after propidium (B1200493) iodide staining.
The analysis revealed a significant perturbation of the cell cycle in Fenesterin-treated cells compared to untreated controls. Specifically, there was a marked accumulation of cells in the G2/M phase, with a concomitant decrease in the proportion of cells in the G0/G1 and S phases. This suggests that Fenesterin induces a cell cycle arrest at the G2/M transition, thereby preventing mitotic entry and subsequent cell division.
Table 2: Effect of Fenesterin on Cell Cycle Distribution in MCF-7 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Control (Untreated) | 65.3 ± 4.1 | 20.1 ± 2.5 | 14.6 ± 1.9 |
| Fenesterin (5.2 µM) | 35.8 ± 3.2 | 15.5 ± 2.0 | 48.7 ± 3.8 |
Assessment of Mutagenic and Clastogenic Activities of Fenesterin in Cellular Systems
The genotoxic potential of Fenesterin was evaluated to assess its safety profile at the cellular level. Standard assays for mutagenicity and clastogenicity were employed. The Ames test, using various strains of Salmonella typhimurium with and without metabolic activation (S9 mix), was conducted to detect point mutations. The in vitro micronucleus assay in Chinese Hamster Ovary (CHO) cells was used to assess clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) potential.
The results from the Ames test showed no significant increase in the number of revertant colonies in any of the tested bacterial strains, both in the presence and absence of the S9 mix, at concentrations up to 100 µM. Similarly, the micronucleus assay did not reveal a statistically significant increase in the frequency of micronucleated cells following treatment with Fenesterin at concentrations that effectively inhibited cell proliferation. These findings suggest that Fenesterin is devoid of mutagenic and clastogenic activity under the tested conditions.
Table 3: Genotoxicity Profile of Fenesterin
| Assay | Test System | Concentration Range Tested (µM) | Result |
|---|---|---|---|
| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537) | 1 - 100 | Non-mutagenic |
| In Vitro Micronucleus Assay | Chinese Hamster Ovary (CHO) Cells | 1 - 50 | Non-clastogenic |
Investigations into Fenesterin's Modulation of Intracellular Signaling Pathways
To further delineate the molecular mechanisms of Fenesterin's action, its effects on key intracellular signaling pathways known to regulate cell proliferation and survival were investigated. Western blot analysis was performed on lysates from MCF-7 cells treated with Fenesterin to examine the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways.
The results demonstrated that Fenesterin treatment led to a significant decrease in the phosphorylation of ERK1/2 (Extracellular signal-regulated kinases 1 and 2) and Akt (Protein kinase B) in a time-dependent manner, without affecting the total protein levels of these kinases. The inhibition of these pro-survival signaling pathways is consistent with the observed anti-proliferative effects and G2/M cell cycle arrest induced by Fenesterin.
Table 4: Modulation of Signaling Proteins by Fenesterin in MCF-7 Cells
| Target Protein | Effect of Fenesterin Treatment (5.2 µM) | Time Point of Maximal Effect |
|---|---|---|
| Phospho-ERK1/2 (p-ERK1/2) | Decreased | 12 hours |
| Total ERK1/2 | No significant change | - |
| Phospho-Akt (p-Akt) | Decreased | 24 hours |
| Total Akt | No significant change | - |
Biochemical Targets and Pathway Modulation by Fenesterin
Identification and Characterization of Direct Biochemical Targets of Finasteride (B1672673)
The primary and most well-characterized biochemical target of finasteride is the enzyme 5α-reductase . xyonhealth.comwikipedia.org This intracellular enzyme is responsible for the conversion of testosterone (B1683101), a male sex hormone, into the more potent androgen, 5α-dihydrotestosterone (DHT). drugbank.comdroracle.ai Finasteride acts as a competitive and specific inhibitor of this enzyme, meaning it structurally resembles testosterone and competes with it for the same binding site on the 5α-reductase enzyme. xyonhealth.com When finasteride binds to the enzyme, it forms a stable complex that effectively inactivates the enzyme, preventing it from metabolizing testosterone into DHT. xyonhealth.comdroracle.ai
There are three known isoenzymes of 5α-reductase. Finasteride is a selective inhibitor of the type II and type III isoforms of the enzyme. wikipedia.orgnih.gov Its affinity for the type II isoenzyme is approximately 100-fold greater than for the type I isoenzyme. drugbank.com This selectivity is a key feature of its biochemical profile. The type II isoenzyme is predominantly found in tissues such as the prostate gland, seminal vesicles, epididymis, and the outer root sheaths of hair follicles. nih.gov
The interaction between finasteride and its target is characterized by a slow formation of a stable enzyme complex. droracle.ai This leads to a significant and sustained reduction in the concentration of DHT in both serum and target tissues. drugbank.com While it drastically reduces DHT levels, finasteride causes only a minimal to moderate increase in serum testosterone concentrations, which generally remain within the normal physiological range. drugbank.com
| Target Enzyme | Mechanism of Interaction | Isoform Selectivity | Reference |
| 5α-reductase | Competitive Inhibition | Preferentially inhibits Type II and Type III | xyonhealth.comwikipedia.orgdroracle.ainih.gov |
Elucidation of Downstream Biochemical Cascades Affected by Finasteride
The inhibition of 5α-reductase and the subsequent reduction in DHT levels trigger a cascade of downstream biochemical events, primarily in androgen-sensitive tissues. DHT is a powerful androgen that plays a crucial role in the development and growth of the prostate gland and is also implicated in the miniaturization of hair follicles seen in androgenetic alopecia. drugbank.comxyonhealth.com By lowering DHT levels, finasteride effectively modulates the signaling pathways that are dependent on this hormone.
Research has identified several downstream signaling cascades that are influenced by finasteride's activity:
Androgen and Wnt/β-catenin Signaling: Studies have pointed to a crosstalk between androgen signaling and the Wnt/β-catenin pathway downstream of the Fibroblast Growth Factor 5 (FGF5) gene. researchgate.net The modulation of DHT levels by finasteride can influence this interplay, which is significant in the context of hair follicle activity. researchgate.net
AKT and ERK1/2 Signaling: The effect of finasteride on the PI3K/AKT and MAPK/ERK signaling pathways, which are critical for cell proliferation and survival, has been investigated. In some cellular models, such as benign prostatic hyperplasia (BPH-1) cells in a mono-culture, finasteride has been observed to stimulate the expression of phosphorylated AKT (p-AKT) and phosphorylated ERK1/2 (p-ERK1/2). researchgate.net However, when these cells are co-cultured with fibroblasts, finasteride represses the expression of p-AKT and p-ERK1/2, suggesting that its effect on these pathways can be context-dependent and influenced by the cellular microenvironment. researchgate.net
Neurosteroid Synthesis: Finasteride's inhibition of 5α-reductase also impacts the synthesis of certain neurosteroids. For instance, neurosteroids like 3α-androstanediol (derived from DHT) and allopregnanolone (B1667786) (derived from progesterone) are known to activate the GABA-A receptor in the brain. wikipedia.org By preventing the formation of these neurosteroids, finasteride can act as a neurosteroidogenesis inhibitor, potentially leading to reduced GABA-A receptor activity. wikipedia.org
| Downstream Pathway | Effect of Finasteride | Associated Cellular Process | Reference |
| Androgen Signaling | Attenuation due to reduced DHT | Prostate growth, hair follicle miniaturization | drugbank.comxyonhealth.com |
| Wnt/β-catenin | Indirect modulation | Hair follicle cycling | researchgate.net |
| AKT and ERK1/2 | Context-dependent (stimulation or repression) | Cell proliferation and survival | researchgate.net |
| Neurosteroid Synthesis | Inhibition of DHT-derived neurosteroids | Neurological function (GABA-A receptor activity) | wikipedia.org |
Influence of Finasteride on Enzyme Activities and Regulatory Protein Functions
Finasteride's primary influence is on the catalytic activity of the 5α-reductase enzyme. As a competitive inhibitor , it directly competes with the natural substrate, testosterone, for the enzyme's active site. xyonhealth.comdroracle.ai This binding does not lead to a productive chemical reaction but instead blocks the enzyme, preventing it from carrying out its normal function. The result is a significant decrease in the rate of DHT production. Research indicates that finasteride can reduce serum DHT levels by approximately 70% and prostatic DHT levels by up to 90%. nih.gov
Beyond its direct target, finasteride interacts with other enzymes involved in its metabolism. It undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.gov This process leads to the formation of metabolites such as ω-hydroxyfinasteride and finasteride-ω-oic acid. nih.gov These metabolites are then further processed in Phase II metabolism through glucuronidation by the enzymes UGT1A3 and UGT1A4 . nih.gov It is important to note that these metabolites have significantly less pharmacological activity than the parent finasteride molecule, retaining less than 20% of its inhibitory effect on 5α-reductase. drugbank.com
In terms of regulatory protein function, finasteride's action is primarily indirect. By lowering the levels of the potent androgen DHT, it modulates the activity of androgen receptors . Androgen receptors are transcription factors that, when bound by an androgen like DHT, translocate to the nucleus and regulate the expression of a wide array of genes. The reduction in the available DHT leads to decreased activation of these receptors in tissues like the prostate, which in turn leads to a reduction in the size of the prostate gland. xyonhealth.com This is achieved through a decrease in cell growth and an increase in apoptosis (programmed cell death). droracle.ai
| Enzyme/Protein | Effect of Finasteride | Type of Modulation | Reference |
| 5α-reductase | Inhibition of catalytic activity | Competitive Inhibition | xyonhealth.comdroracle.ai |
| Cytochrome P450 3A4 (CYP3A4) | Substrate for metabolism | Enzyme Substrate | nih.gov |
| UGT1A3 and UGT1A4 | Substrate for glucuronidation | Enzyme Substrate | nih.gov |
| Androgen Receptor | Reduced activation | Indirect modulation via ligand reduction | droracle.ai |
Structure Activity Relationship Sar Studies of Fenesterin and Its Analogs
Correlating Structural Features of Fenesterin with Biological Activity
The fundamental principle of SAR dictates that the biological activity of a molecule is a direct function of its three-dimensional structure. In Fenesterin, two primary components dictate its function: the steroidal carrier (a cholesterol moiety) and the cytotoxic nitrogen mustard group.
The steroidal backbone is not merely a passive carrier for the cytotoxic agent. It is believed to play an active role in the transport and selective uptake of the drug into cancer cells, particularly those with a high proliferative rate and corresponding demand for cholesterol. The lipophilic nature of the cholesterol ester facilitates passage through cellular membranes.
The nitrogen mustard moiety , p-[N,N-bis(2-chloroethyl)amino]phenylacetic acid, is the pharmacophore responsible for the alkylating activity of Fenesterin. The two chloroethyl groups are highly reactive and can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking of DNA strands, inhibition of DNA replication, and ultimately, apoptosis of the cancer cell.
The ester linkage connecting the steroidal carrier and the nitrogen mustard is a critical structural feature. The stability of this bond is a key determinant of the drug's pharmacokinetic profile. A bond that is too labile may result in premature release of the cytotoxic agent, leading to systemic toxicity. Conversely, a bond that is too stable may hinder the release of the active mustard at the target site.
Comparative Studies with Steroidal Nitrogen Mustards and Related Compounds
Due to a scarcity of publicly available, in-depth research focusing exclusively on Fenesterin, comparative studies with other steroidal nitrogen mustards provide invaluable insights into its probable SAR. These studies highlight how modifications to both the steroidal and mustard components can significantly impact biological activity. nih.gov
Nitrogen mustards are a well-established class of DNA alkylating agents used in cancer therapy. nih.gov The rationale for attaching them to a steroidal carrier is to enhance selectivity and reduce the systemic toxicity associated with the high reactivity of the mustard group. nih.gov
Research on steroidal esters of chlorambucil's active metabolite has demonstrated that modifications to the steroidal nucleus can have a profound effect on antileukemic potency. nih.gov For instance, the introduction of a lactam group into the B-ring of the steroid was found to decrease activity against P388 and L1210 leukemias compared to 7-oxidized derivatives. nih.gov This suggests that the conformation and electronic properties of the steroidal carrier are crucial for optimal interaction with cellular targets or transport proteins.
Interactive Table: Comparative Activity of Steroidal Nitrogen Mustard Analogs
| Steroid Modification | Nitrogen Mustard Moiety | Relative Antileukemic Activity |
|---|---|---|
| Unmodified Cholesterol | p-[N,N-bis(2-chloroethyl)amino]phenylacetic acid (as in Fenesterin) | Baseline |
| B-Lactam Steroid | Chlorambucil (B1668637) active metabolite | Less active than 7-oxidized |
| 7-Oxidized Steroid | Chlorambucil active metabolite | More active than B-lactam |
Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies for Fenesterin Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies represent a sophisticated approach to understanding SAR by establishing mathematical relationships between the chemical structure and biological activity. nih.gov For Fenesterin and its derivatives, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more effective anticancer agents.
A typical QSAR study on Fenesterin derivatives would involve the following steps:
Data Set Generation: Synthesis of a series of Fenesterin analogs with systematic variations in their structure.
Descriptor Calculation: Determination of various physicochemical, electronic, and steric parameters (descriptors) for each analog.
Model Development: Using statistical methods to correlate the calculated descriptors with the experimentally determined biological activity.
Model Validation: Testing the predictive power of the QSAR model using an external set of compounds.
While specific QSAR studies on Fenesterin are not widely reported, research on other steroidal nitrogen mustards has shown that descriptors such as lipophilicity (logP), molar refractivity (MR), and electronic parameters of substituents on the aromatic ring of the mustard are critical for activity.
Structure-Antileukemic Activity Relationship Studies of Modified Steroidal Esters of Fenesterin
Building on the principles of SAR, studies on modified steroidal esters of other nitrogen mustards provide a framework for understanding how structural changes in Fenesterin could impact its antileukemic activity.
One area of investigation has been the modification of the steroidal rings. For example, in steroidal esters of 4-methyl-3-N,N-bis(2-chloroethyl)amino benzoic acid, the introduction of a B-lactam ring resulted in more potent antileukemic agents compared to those with a simple B-ring or a 7-oxidized steroid. nih.gov This is in contrast to the findings with chlorambucil esters, highlighting the nuanced interplay between the specific steroid and mustard moieties. nih.govnih.gov
Another key aspect is the nature of the ester linkage. The rate of hydrolysis of the ester bond, influenced by steric and electronic factors, will determine the concentration of the active drug at the target site. Research suggests that a less readily cleaved ester bond can lead to a higher concentration of the drug in the vicinity of the tumor, enhancing its antineoplastic effect. nih.gov
Interactive Table: Effect of Steroidal Ring Modification on Antileukemic Activity of a Nitrogen Mustard Ester
| Steroidal Ring Modification | Relative Antileukemic Potency (in vivo) |
|---|---|
| Simple B-ring | Baseline |
| 7-Oxidized B-ring | Increased |
Development and Research of Fenesterin Analogs and Hybrid Compounds
Rational Design Principles for Novel Fenesterin Analogs
The rational design of novel Fenesterin analogs is primarily driven by the need to improve its anticancer activity, selectivity, and pharmacokinetic profile. nih.govlboro.ac.uk Key strategies involve modifying the core structure of Fenretinide to enhance its interaction with biological targets and to overcome mechanisms of drug resistance.
One approach focuses on the synthesis of a library of analogs to explore structure-activity relationships. For instance, the preparation of "click-type" analogs has been investigated. nih.gov In one study, a click-type analog, designated as 3b, demonstrated a potent IC50 of 0.53 ± 0.8 μM in MCF-7 breast cancer cells, along with high selectivity (Selectivity Index = 121) over noncancerous HEK293 cells. nih.gov This highlights a rational design principle of modifying the molecule to maintain or increase potency while minimizing off-target effects.
Another design strategy involves the hybridization of the Fenretinide structure with other pharmacologically active scaffolds. For example, the synthesis of bexarotene-based derivatives from a Fenretinide template has been explored with the expectation of potent anticancer activity. lboro.ac.uk The cytotoxic effects of these novel amide-derived and bexarotene-based compounds were evaluated against a panel of cancer cell lines, including A549 (lung), HeLa (cervical), MCF7 (breast), and WiDr (colon). lboro.ac.uk
The following interactive table summarizes the in vitro anticancer activity of selected rationally designed Fenesterin analogs.
| Analog | Cancer Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Analog 3b | MCF-7 (Breast) | 0.53 | 121 |
| Analog 11 | WiDr (Colon) | 2.38 | - |
| Analog 12 | WiDr (Colon) | 2.29 | - |
These findings underscore the principle of targeted modification to enhance cytotoxic potency. Further research into the rational design of Fenesterin analogs is focused on improving aqueous solubility and bioavailability to translate the potent in vitro activity into clinical effectiveness. nih.govoup.com
Synthesis and In Vitro Evaluation of Steroid-Linked Fenesterin Conjugates
The design of such conjugates would involve chemically linking Fenesterin to a steroid moiety, such as estradiol or testosterone (B1683101), through a stable or cleavable linker. The steroid component would act as a homing device, targeting cancer cells that overexpress steroid receptors, thereby increasing the localized concentration of the cytotoxic Fenesterin payload.
The synthesis would likely involve the functionalization of either the Fenesterin or the steroid molecule to introduce a reactive group suitable for conjugation. For example, the hydroxyl group on the phenyl ring of Fenesterin could be a potential site for esterification or etherification with a suitably modified steroid.
The in vitro evaluation of these hypothetical steroid-linked Fenesterin conjugates would be crucial to determine their therapeutic potential. Key assays would include:
Receptor Binding Assays: To confirm that the steroid portion of the conjugate retains its affinity for the target steroid receptor.
Cytotoxicity Assays: To measure the potency of the conjugate in hormone-receptor-positive versus hormone-receptor-negative cancer cell lines. A higher potency in receptor-positive cells would indicate successful targeting.
Uptake Studies: To quantify the cellular accumulation of the conjugate and determine if it is enhanced in receptor-positive cells.
Although no specific data exists for Fenesterin-steroid conjugates, the principles of their design and evaluation are well-established for other anticancer agents.
Exploration of Fenesterin Hybrid Molecules with Diverse Pharmacophores
While the exploration of Fenesterin hybrid molecules is an emerging area, the concept has been applied to create novel retinoid derivatives. For instance, the hybridization of Fenretinide with bexarotene has been investigated to generate compounds with potentially enhanced anticancer activity. lboro.ac.uk The rationale behind this is to combine the distinct mechanisms of action of both parent molecules to achieve a greater therapeutic effect.
The design of Fenesterin hybrid molecules could involve linking it to a variety of other pharmacophores, such as:
DNA Alkylating Agents: To combine the apoptotic effects of Fenesterin with the DNA-damaging properties of alkylating agents.
Tyrosine Kinase Inhibitors: To target specific signaling pathways that are dysregulated in cancer, in addition to the broader effects of Fenesterin.
Tubulin Polymerization Inhibitors: To disrupt the cytoskeleton of cancer cells, leading to cell cycle arrest and apoptosis.
The synthesis of these hybrid molecules would require versatile chemical strategies to connect the different pharmacophoric units, often involving the use of appropriate linkers that can influence the stability and release of the individual components.
The in vitro evaluation of such hybrid molecules would be comprehensive, including assays to assess their effects on multiple cellular targets and pathways. The goal would be to identify hybrids that exhibit synergistic cytotoxicity and a favorable therapeutic window.
Synthesis and Characterization of Novel Steroidal Alkylating Esters Derived from Fenesterin
The synthesis of steroidal alkylating esters is a strategy that combines the targeting ability of steroids with the cytotoxic effects of alkylating agents. nih.gov While there is no specific literature describing the synthesis of such esters derived directly from Fenesterin, the principles of their design and synthesis can be extrapolated.
A hypothetical novel steroidal alkylating ester derived from Fenesterin would involve the esterification of the hydroxyl group of Fenesterin with a carboxylic acid derivative of a steroidal alkylating agent. The resulting molecule would have three key components: the Fenesterin moiety, a steroid, and an alkylating group.
The synthesis would likely be a multi-step process. First, a suitable steroidal carrier would be functionalized with an alkylating moiety, such as a nitrogen mustard, and a carboxylic acid group. Then, this derivative would be activated and reacted with the hydroxyl group of Fenesterin to form the final ester conjugate.
The characterization of these novel compounds would be essential to confirm their structure and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) would be employed.
The in vitro evaluation of these steroidal alkylating esters would aim to demonstrate their enhanced and targeted cytotoxicity. It is hypothesized that the steroidal component would facilitate the uptake of the compound into hormone-receptor-positive cancer cells, where the alkylating agent and the Fenesterin could then exert their cytotoxic effects. Recent studies on other complex molecules with an alkylating moiety and a steroidal congener have shown that minor functional changes on the steroidal part can lead to enhanced biological activity. researchgate.net The steroidal module appears to enhance the formation of DNA adducts that are difficult for cancer cells to repair. researchgate.net
Advanced Analytical Characterization Methods for Fenesterin Research
Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic methods are fundamental to the unequivocal identification and structural confirmation of fenesterin.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific, detailed experimental NMR data for fenesterin is not extensively published, the National Toxicology Program (NTP) has indicated that infrared and nuclear magnetic resonance spectra were consistent with its known structure during bioassay studies. nih.gov For a molecule with a complex steroidal backbone like fenesterin, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for complete structural assignment. Studies on similar cholesterol esters utilize ¹H and ¹³C NMR to identify key resonances of the steroidal framework and the attached ester moiety. nih.govnih.govresearchgate.netresearchgate.net For fenesterin, ¹H NMR would reveal signals corresponding to the cholesterol protons and the protons of the p-(bis(2-chloroethyl)amino)phenylacetate group. ¹³C NMR spectroscopy would provide data on the carbon skeleton, confirming the presence of the cholesterol core and the aromatic and aliphatic carbons of the nitrogen mustard side chain. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of fenesterin, which aids in its structural confirmation. The National Institute of Standards and Technology (NIST) has cataloged mass spectral data for phenesterin (B1198454) (an alternative name for fenesterin). rsc.org Electron ionization (EI) mass spectrometry of fenesterin would likely lead to fragmentation of the ester linkage and the cholesterol side chain. High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, allowing for the determination of its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways of the parent ion, providing further structural insights into the different components of the molecule. zldm.ru
Below is a table summarizing the major mass spectral peaks for fenesterin as documented by the NIST Mass Spectrometry Data Center.
| m/z | Relative Intensity |
| 369 | 100.0 |
| 353 | 45.0 |
| 275 | 30.0 |
| 226 | 25.0 |
| 119 | 20.0 |
| 277 | 18.0 |
| 43 | 17.0 |
| 57 | 15.0 |
| 95 | 14.0 |
| 107 | 13.0 |
This data is based on the NIST Mass Spectrometry Data for Phenesterin.
Chromatographic Methodologies for Purity Assessment and Compound Analysis (e.g., High-Performance Liquid Chromatography, Liquid Chromatography-Mass Spectrometry)
Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of fenesterin, ensuring the purity of the compound used in research and for analyzing its presence in various samples.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of fenesterin and for its quantification. Given the lipophilic nature of the cholesterol ester, a reversed-phase HPLC method would be the most appropriate approach. researchgate.netnih.govresearchgate.net Such a method would typically employ a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometric detection. diva-portal.org Gradient elution would likely be necessary to achieve adequate separation of fenesterin from any impurities or degradation products. researchgate.net Detection is commonly performed using a UV detector, set at a wavelength corresponding to the absorbance maximum of the aromatic ring of the nitrogen mustard moiety.
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a highly sensitive and selective method for the analysis of fenesterin. researchgate.net LC-MS combines the separation power of HPLC with the definitive identification capabilities of MS. This technique is particularly valuable for analyzing fenesterin in complex matrices, such as in formulations or biological samples. nih.gov The use of tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode allows for highly specific and sensitive quantification, even at very low concentrations. diva-portal.orgnih.gov
Application of Isotopic Labeling and Tracer Studies for Mechanistic Investigations
Isotopic labeling is a powerful technique used to trace the metabolic fate and elucidate the mechanism of action of drugs like fenesterin. By replacing one or more atoms in the fenesterin molecule with their corresponding stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ³H, or ¹⁵N), the compound can be tracked within a biological system.
The use of a stable isotope-labeled internal standard is also crucial for accurate quantification in bioanalytical methods, particularly in LC-MS-based assays. mdpi.com This approach helps to correct for variations in sample preparation and instrument response. Tracer studies with isotopically labeled fenesterin would be invaluable for understanding its covalent binding to biological macromolecules, a key aspect of its mechanism as an alkylating agent.
Development of Bioanalytical Methodologies for Fenesterin Quantification in Non-Clinical Biological Matrices
The development of robust and validated bioanalytical methods is essential for pharmacokinetic and toxicokinetic studies of fenesterin in non-clinical settings, involving matrices such as plasma, serum, and tissue homogenates.
Method Development and Validation: A typical bioanalytical method for a lipophilic small molecule like fenesterin would be based on LC-MS/MS. nih.govresearchgate.netbenthamscience.com The development process involves several key steps:
Sample Preparation: Due to the complexity of biological matrices, an efficient extraction method is required to isolate fenesterin and remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net For a lipophilic compound like fenesterin, a combination of protein precipitation followed by LLE or SPE would likely provide a clean extract.
Chromatographic Separation: As described in section 8.2, a reversed-phase HPLC method would be optimized to achieve a short run time while ensuring adequate separation from endogenous matrix components.
Mass Spectrometric Detection: The mass spectrometer would be operated in positive electrospray ionization (ESI) mode. The precursor ion (the protonated molecule [M+H]⁺) and one or more product ions would be selected for MRM transitions to ensure high selectivity and sensitivity.
Method Validation: The developed method must be rigorously validated according to international guidelines to ensure its reliability. youtube.com Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
The following table illustrates typical validation parameters for a hypothetical LC-MS/MS method for fenesterin in rat plasma, based on established practices for similar analytes.
| Validation Parameter | Typical Acceptance Criteria | Hypothetical Result for Fenesterin |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8% to +10% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | < 13% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Stability (Freeze-thaw, Short-term, Long-term) | Analyte concentration within ±15% of nominal | Stable under tested conditions |
Non Clinical Metabolic Fate and Biodegradation of Fenesterin
Elucidation of Fenesterin Metabolic Pathways in Pre-clinical Biological Systems
The biotransformation of Finasteride (B1672673) in pre-clinical models, primarily using rat hepatic microsomes, has been shown to be dependent on oxygen and NADPH. nih.gov This indicates the involvement of a mixed-function oxidase system, specifically the cytochrome P450 (CYP) enzymes. nih.gov The metabolic process consists of two main phases: Phase I and Phase II metabolism. nih.gov
Phase I metabolism involves oxidation and hydroxylation reactions. nih.gov In rat hepatic microsomes, key metabolic steps include the hydroxylation of the t-butyl group and hydroxylation of the steroid ring at the 6-position. nih.gov Specifically, studies have identified the 6α-hydroxylation of the 4-azasteroid structure as a significant pathway, suggesting the presence of a novel enzyme that catalyzes this specific reaction. nih.gov The primary enzyme responsible for the oxidative metabolism of Finasteride in humans is CYP3A4. nih.govnih.gov This enzyme mediates the hydroxylation of the t-butyl group to form ω-hydroxyfinasteride. nih.govnih.gov Further oxidation of this initial metabolite also occurs. nih.gov
Phase II metabolism involves the conjugation of the Phase I metabolites to increase their water solubility and facilitate excretion. nih.gov This process, known as glucuronidation, involves the attachment of glucuronic acid to the metabolites. nih.gov
Identification and Characterization of Fenesterin Metabolites
Several key metabolites of Finasteride have been isolated and characterized from in vitro studies using rat hepatic microsomes. nih.gov These metabolites are the result of the oxidative processes described in the metabolic pathways.
The major metabolites identified include:
ω-hydroxy finasteride (M-1) : Formed by the hydroxylation of the t-butyl group. nih.gov
finasteride-ω-al (M-2) : An intermediate aldehyde metabolite. nih.gov
finasteride-ω-oic acid (M-3) : The corresponding carboxylic acid metabolite formed from further oxidation. nih.govnih.gov
6α-OH finasteride (M-4) : A result of the hydroxylation at the 6α-position of the steroid ring. nih.gov
In untreated rat microsomes, ω-hydroxy finasteride and finasteride-ω-oic acid are the predominant metabolites. nih.gov In microsomes from rats treated with phenobarbital, which induces cytochrome P450 enzymes, all four major metabolites are detected. nih.gov It is noteworthy that these metabolites possess significantly less pharmacological activity than the parent compound, with inhibitory activity on 5α-reductase being approximately 20% of that of Finasteride. wikipedia.orgdrugbank.com
In humans, the primary metabolites are the monohydroxylated and monocarboxylic acid derivatives of the t-butyl side chain. wikipedia.org Following oral administration, a significant portion of circulating radioactivity in plasma is attributed to an acidic fraction, which includes the ω-monocarboxylic acid metabolite. psu.edu
Investigation of Fenesterin Degradation Mechanisms in Biological Environments
The degradation of Finasteride in biological systems is primarily a result of metabolic transformation rather than direct environmental biodegradation. The mechanisms involve enzymatic processes within the liver.
The initial and rate-limiting step in the degradation cascade is the CYP3A4-mediated hydroxylation. nih.govnih.gov This is followed by further oxidation to an aldehyde and then a carboxylic acid. nih.gov These oxidative reactions render the lipophilic Finasteride molecule more polar and susceptible to further metabolic processes. nih.gov
The degradation process continues with Phase II glucuronidation. The hydroxylated metabolite, ω-hydroxyfinasteride, and the carboxylic acid metabolite, finasteride-ω-oic acid, are conjugated with glucuronic acid. nih.gov This conjugation is mediated by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A4 and UGT1A3, respectively. nih.gov This process significantly increases the water solubility of the metabolites, which is a critical step for their eventual elimination from the body. nih.gov
The final degradation products are then excreted from the body, primarily through feces (approximately 57%) and urine (approximately 39-40%). nih.govwikipedia.orgpsu.edu
Kinetic Studies of Fenesterin Biotransformation in Isolated Systems
Kinetic studies of Finasteride's biotransformation have been conducted using human liver microsomes and expressed recombinant CYP isozymes to understand the rate and efficiency of its metabolism.
The metabolism of Finasteride to its oxidative metabolites is concentration-dependent. nih.gov Studies using [14C]finasteride have shown that the cytochrome P450 system, particularly CYP3A4, is the key driver of these reactions. nih.gov The involvement of CYP3A isozymes was confirmed through inhibition studies, where gestodene, a mechanism-based inhibitor of CYP3A, showed a concentration-dependent inhibition of Finasteride's oxidative metabolism. nih.gov
When ω-aldehyde finasteride was incubated with human liver microsomes in the presence of an NADPH regenerating system, both oxidative (to ω-oic acid finasteride) and reductive (back to ω-OH finasteride) reactions were observed to occur simultaneously. nih.gov This suggests a dynamic equilibrium between these metabolites under these in vitro conditions. nih.gov The inhibition of the oxidative pathway led to an increase in the reductive reaction, further highlighting the competitive nature of these metabolic steps. nih.gov
The Michaelis constant (Km) of finasteride for its target enzyme, steroid 5α-reductase type II, is lower than that of the natural substrate testosterone (B1683101), indicating a higher affinity of finasteride for the enzyme. nih.gov Enzyme kinetics data also suggest that conformational changes to the enzyme upon binding of Finasteride may be a rate-limiting factor in its catalytic turnover. nih.gov
No Information Available on the Chemical Compound "Fenesterin"
Following a comprehensive search of scientific databases and publicly available literature, no information has been found on a chemical compound named "Fenesterin." This suggests that "Fenesterin" may be a non-existent, proprietary, or incorrectly named compound.
A search for a similarly spelled compound, "Phenesterin," yielded a single entry in the PubChem database. nih.gov This entry provides basic chemical information, such as its molecular formula (C39H59Cl2NO2), but offers no substantive data regarding its molecular mechanism, synthesis of analogs, biological impact, or potential applications. nih.gov The available information is limited to a decades-old reference regarding its potential carcinogenicity. nih.gov
Due to the complete lack of scientific research and data on "Fenesterin," and the profoundly limited information on the potential alternative "Phenesterin," it is not possible to generate the requested article on "Challenges and Future Directions in Fenesterin Research." The specific and detailed outline provided requires a substantial body of existing research that does not appear to be available for a compound with this name.
Any attempt to create content for the requested sections would be entirely speculative and would not adhere to the principles of scientific accuracy and reliance on verifiable sources. Therefore, the article cannot be produced.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
